Galactosamine-4-phosphate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Galactosamine-4-phosphate (GalN4P) is a phosphorylated derivative of galactosamine, which is a monosaccharide. GalN4P is an important intermediate in the biosynthesis of glycosaminoglycans (GAGs) and proteoglycans (PGs) that are essential components of extracellular matrix (ECM) and connective tissues in animals. GalN4P has been extensively studied for its role in cellular signaling, gene expression, and metabolic regulation.

Mechanism of Action

Galactosamine-4-phosphate regulates cellular signaling and gene expression through several mechanisms. This compound activates the transcription factor NF-κB, which regulates the expression of several genes involved in inflammation and immune response. This compound also activates the protein kinase C (PKC) pathway, which regulates the activity of several enzymes involved in cellular metabolism. This compound also regulates the activity of several enzymes involved in the biosynthesis of GAGs and PGs.

Biochemical and Physiological Effects:

This compound has several biochemical and physiological effects. This compound regulates the biosynthesis of GAGs and PGs, which are essential components of ECM and connective tissues. This compound also regulates the activity of several enzymes involved in cellular metabolism, including carbohydrate and lipid metabolism. This compound also regulates the activity of several transcription factors, including NF-κB, which regulates the expression of several genes involved in inflammation and immune response.

Advantages and Limitations for Lab Experiments

Galactosamine-4-phosphate has several advantages and limitations for lab experiments. This compound is a stable compound that can be easily synthesized and purified. This compound is also a small molecule that can penetrate cell membranes and regulate cellular signaling and gene expression. However, this compound has limited solubility in water, which can affect its bioavailability and activity in cell culture experiments.

Future Directions

Galactosamine-4-phosphate research has several future directions. This compound can be used as a tool to study the regulation of cellular signaling and gene expression. This compound can also be used as a therapeutic target for the treatment of several diseases, including inflammation, cancer, and metabolic disorders. Future research should focus on the development of this compound analogs with improved bioavailability and activity in vivo. Future research should also focus on the identification of novel enzymes and pathways involved in the biosynthesis and metabolism of this compound.

Synthesis Methods

Galactosamine-4-phosphate can be synthesized by several methods, including chemical synthesis, enzymatic synthesis, and biosynthesis. The chemical synthesis of this compound involves the reaction of galactosamine with phosphoric acid in the presence of a catalyst. Enzymatic synthesis of this compound involves the use of enzymes such as UDP-glucose pyrophosphorylase and UDP-GalNAc pyrophosphorylase. Biosynthesis of this compound involves the conversion of UDP-GalNAc to this compound by the enzyme UDP-GalNAc 4-epimerase.

Scientific Research Applications

Galactosamine-4-phosphate has been extensively studied for its role in cellular signaling, gene expression, and metabolic regulation. This compound is involved in the biosynthesis of GAGs and PGs, which are essential components of ECM and connective tissues. This compound has been shown to regulate the expression of several genes involved in the biosynthesis of ECM and connective tissues. This compound also regulates the activity of several enzymes involved in the metabolism of carbohydrates and lipids.

properties

CAS RN |

156586-97-9 |

|---|---|

Molecular Formula |

C9H18N2O3 |

Molecular Weight |

259.15 g/mol |

IUPAC Name |

[(2R,3R,4R,5R)-5-amino-1,2,4-trihydroxy-6-oxohexan-3-yl] dihydrogen phosphate |

InChI |

InChI=1S/C6H14NO8P/c7-3(1-8)5(11)6(4(10)2-9)15-16(12,13)14/h1,3-6,9-11H,2,7H2,(H2,12,13,14)/t3-,4+,5+,6-/m0/s1 |

InChI Key |

GAKVBLIQIVXARX-KCDKBNATSA-N |

Isomeric SMILES |

C([C@H]([C@@H]([C@@H]([C@H](C=O)N)O)OP(=O)(O)O)O)O |

SMILES |

C(C(C(C(C(C=O)N)O)OP(=O)(O)O)O)O |

Canonical SMILES |

C(C(C(C(C(C=O)N)O)OP(=O)(O)O)O)O |

synonyms |

D-GalN-4-phosphate galactosamine-4-phosphate GalN-4-P |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

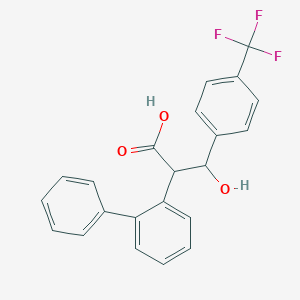

![Methyl (2R,3R,6R,8S,9R,12S,13S,14S,15R,16R,17R)-3-[(E)-3,4-dimethylpent-2-enoyl]oxy-12,15,16-trihydroxy-9,13-dimethyl-4,11-dioxo-5,19-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadecane-17-carboxylate](/img/structure/B234404.png)

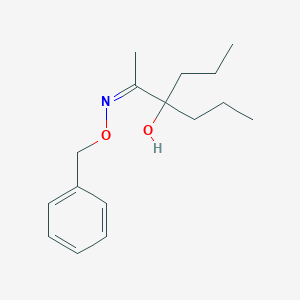

![N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-1-phenylcyclopentanecarboxamide](/img/structure/B234410.png)

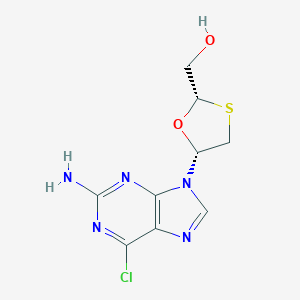

![[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-[4-(methylamino)-2-oxopyrimidin-1-yl]oxolan-2-yl]methoxy]phosphoryl] phosphono hydrogen phosphate](/img/structure/B234427.png)

![N-[3-fluoro-4-(1-piperidinyl)phenyl]propanamide](/img/structure/B234428.png)